n-Butyl 3-chloropyridine-2-carboxylate
Description
n-Butyl 3-chloropyridine-2-carboxylate is an ester derivative of pyridine featuring a chlorine atom at the 3-position and an n-butyl ester group at the 2-position. This compound is of interest in medicinal chemistry due to its role as a precursor or intermediate in synthesizing bioactive molecules. For instance, highlights its structural analog (compound 28) as a potent inhibitor of Mycobacterium tuberculosis glutamine synthetase (MtGS), with an IC50 of 4.9 µM . The n-butyl substituent at the R1 position was identified as optimal for enzymatic inhibition, outperforming bulkier cyclic groups like cyclopentyl in certain cases .
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
butyl 3-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C10H12ClNO2/c1-2-3-7-14-10(13)9-8(11)5-4-6-12-9/h4-6H,2-3,7H2,1H3 |
InChI Key |
XBEAMPKQWOQLAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C=CC=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of n-Butyl 3-chloropyridine-2-carboxylate
General Synthetic Strategy
The preparation of This compound typically involves the esterification of 3-chloropyridine-2-carboxylic acid or its activated derivatives with n-butanol under conditions that promote ester bond formation. Two main synthetic approaches are commonly employed:
- Direct esterification of the carboxylic acid with n-butanol using acid catalysis.
- Coupling reactions involving activated carboxylic acid derivatives (e.g., acid chlorides, anhydrides) with n-butanol.
Preparation via Acid Chloride Intermediate
One of the most efficient methods for synthesizing This compound involves the formation of the acid chloride intermediate, 3-chloropyridine-2-carbonyl chloride , followed by reaction with n-butanol.
Synthesis of 3-chloropyridine-2-carbonyl chloride
- Reagents: 3-chloropyridine-2-carboxylic acid, thionyl chloride (SOCl₂) or oxalyl chloride.
- Conditions: Reflux under inert atmosphere (nitrogen) for 1–3 hours.
- Outcome: Conversion of the carboxylic acid to the corresponding acid chloride.
Esterification with n-butanol
- Reagents: 3-chloropyridine-2-carbonyl chloride, n-butanol, base (e.g., triethylamine).
- Conditions: Addition of acid chloride to a cooled solution of n-butanol and base under nitrogen atmosphere, stirring at 0–25 °C.
- Workup: Extraction with organic solvents (e.g., methylene chloride), washing, drying, and purification by fractional distillation or chromatography.
- Yield: Typically ranges from 65% to 80%, depending on reaction scale and purity of reagents.
Alternative Esterification via Direct Acid-Alcohol Condensation
Direct esterification of 3-chloropyridine-2-carboxylic acid with n-butanol can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid.
- Procedure: Refluxing the acid with excess n-butanol and catalytic acid under Dean-Stark conditions to remove water.
- Limitations: Longer reaction times and lower yields compared to acid chloride method.
- Purification: Similar extraction and distillation steps as above.
Related Synthetic Examples from Literature
While direct literature specifically on This compound is limited, analogous preparation methods for chloropyridine esters have been well-documented in patents and research articles.
Table 1: Representative Data from Patent US5334724A on 2-chloropyridine derivatives synthesis
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of acid chloride | 3-methylpyridine-1-oxide + benzoyl chloride + triethylamine in methylene chloride, reflux for 3 h | 68 | Acid chloride intermediate formed |
| Esterification (analogous) | Acid chloride + alcohol (not specified) + base, extraction, fractional distillation | 60–85 | Purification by fractional distillation |
| Steam distillation and extraction | pH maintained at 6 with NaOH, extraction with methylene chloride | - | Used for purification |
This method highlights the use of acid chlorides and organic bases to prepare chloropyridine derivatives, which can be adapted for n-butanol esterification.
Analytical and Purification Techniques
- Extraction: Organic solvents such as methylene chloride or toluene are used to extract the ester from aqueous phases.
- Fractional Distillation: Employed to separate the ester from unreacted starting materials and by-products.
- Chromatography: Preparative HPLC or silica gel column chromatography can be used for further purification if necessary.
- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and LC-MS analysis.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|
| Acid chloride intermediate method | 3-chloropyridine-2-carboxylic acid, SOCl₂, n-butanol, triethylamine | Reflux acid chloride formation; 0–25 °C esterification | 65–80 | Extraction, fractional distillation | Most efficient and widely used |
| Direct acid-alcohol esterification | 3-chloropyridine-2-carboxylic acid, n-butanol, acid catalyst | Reflux with Dean-Stark apparatus | 40–60 | Extraction, distillation | Simpler but lower yield and longer time |
Research Findings and Notes
- The acid chloride route is preferred for higher yields and cleaner products.
- Maintaining inert atmosphere (nitrogen) prevents hydrolysis of acid chloride.
- Use of triethylamine or other organic bases neutralizes HCl formed during esterification, improving yield.
- Fractional distillation under reduced pressure is recommended to avoid thermal decomposition.
- Purity and identity of the ester are confirmed by spectroscopic methods, with characteristic shifts in NMR corresponding to the ester and chloropyridine moieties.
Chemical Reactions Analysis
Types of Reactions: n-Butyl 3-chloropyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester group can be hydrolyzed to yield 3-chloropyridine-2-carboxylic acid and n-butanol.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Ester hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Nucleophilic substitution: Substituted pyridine derivatives.
Ester hydrolysis: 3-chloropyridine-2-carboxylic acid and n-butanol.
Oxidation and reduction: Various oxidized or reduced pyridine derivatives.
Scientific Research Applications
Chemistry: n-Butyl 3-chloropyridine-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of n-Butyl 3-chloropyridine-2-carboxylate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The chlorine atom and ester group in the molecule can participate in various chemical interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine Carboxylate Derivatives
provides direct comparisons with structurally related pyridine carboxylates. For example:
- Compound 27 : Cyclopentyl-substituted analog (IC50 = 0.38 µM) exhibited slightly higher MtGS inhibitory activity than the n-butyl analog (compound 34, IC50 = 0.6 µM). This suggests that cyclic substituents may enhance binding affinity in certain contexts, though linear n-butyl groups remain favorable for solubility and synthetic accessibility .
- Compound 28: Retains the n-butyl group but lacks a meta-hydrogen bond donor, which was previously considered critical for activity. Its retained potency (IC50 = 4.9 µM) indicates flexibility in the pharmacophore design, emphasizing the importance of the n-butyl chain in maintaining enzyme interaction .
Table 1: Substituent Effects on MtGS Inhibition
| Compound | R1 Substituent | IC50 (µM) |
|---|---|---|
| 27 | Cyclopentyl | 0.38 |
| 34 | n-Butyl | 0.60 |
| 28 | n-Butyl* | 4.90 |
*Lacks meta-hydrogen bond donor. Data from .
n-Butyl Esters in Industrial and Pharmaceutical Contexts
- n-Butyl Acetate (–3): A widely used solvent in paints and coatings, this ester lacks the pyridine and chlorine moieties. Its non-polar n-butyl chain contributes to excellent solvency for resins and polymers, contrasting with the polar, heteroaromatic nature of n-butyl 3-chloropyridine-2-carboxylate .
- n-Butyl Acrylate (): A monomer in polymer production, this compound’s acrylate group enables radical polymerization. Unlike the pyridine-based target compound, its applications are industrial rather than bioactive .
Table 2: Functional Group Comparison of n-Butyl Esters
| Compound | Core Structure | Primary Use |
|---|---|---|
| This compound | Pyridine-carboxylate | Enzyme inhibition |
| n-Butyl Acetate | Acetic acid ester | Industrial solvent |
| n-Butyl Acrylate | Acrylic acid ester | Polymer production |
n-Butyl Substituents in Bioactive Molecules
- N-Butyl Pentylone and N-Butyl Hexedrone (–6): These substituted cathinones feature n-butyl groups on nitrogen atoms, conferring stimulant effects. Unlike the pyridine carboxylate, their n-butyl chains enhance lipophilicity and blood-brain barrier penetration, contributing to psychoactivity. Notably, these compounds are unscheduled in the U.S., unlike their ethyl or methyl analogs .
Q & A
Q. What mechanistic insights can be gained from studying substituent effects on the pyridine ring?
- Answer: Electron-donating groups (e.g., methyl) at the 4-position reduce electrophilicity of the chloro group, delaying nucleophilic attack. Conversely, nitro groups (as in methyl 2-chloro-3-nitropyridine-4-carboxylate) accelerate reactivity, a pattern validated by Hammett σ constants and kinetic studies .
Methodological Notes
- Data Validation: Cross-reference spectral data with authoritative databases (e.g., NIST Chemistry WebBook ) to avoid artifacts.
- Toxicity Mitigation: Adopt AEGL-3 guidelines for workplace exposure limits, even if direct data for the compound is lacking .
- Synthesis Innovation: Hybrid methods (e.g., reactive distillation combined with membrane separation) balance scalability and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
